1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
描述
1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a bicyclic heterocyclic compound featuring a pyrano[4,3-c]pyrazole core. This structure comprises a fused pyran (oxygen-containing six-membered ring) and pyrazole (five-membered ring with two adjacent nitrogen atoms). The ethyl group at position 1 enhances lipophilicity, while the piperidin-4-yl substituent at position 3 introduces a secondary amine moiety, enabling hydrogen bonding and influencing pharmacokinetic properties such as solubility and blood-brain barrier penetration .
The piperidine ring in this compound may confer affinity for neurological targets due to its structural similarity to bioactive amines .
属性
IUPAC Name |
1-ethyl-3-piperidin-4-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-16-12-5-8-17-9-11(12)13(15-16)10-3-6-14-7-4-10/h10,14H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDBTXOVRRIFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Overview of Core Synthesis of Tetrahydropyrano[4,3-c]pyrazole Derivatives
The key synthetic challenge is the formation of the fused tetrahydropyrano[4,3-c]pyrazole ring system. Literature reveals two main strategies for preparing the parent 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid derivatives, which serve as intermediates for further functionalization to target compounds like 1-ethyl-3-(piperidin-4-yl) derivatives:
- Method A: Using ethyl diazoacetate and tetrahydro-2H-pyran-3-one under catalytic conditions.
- Method B: Using diethyl oxalate and tetrahydropyranone with lithium bis(trimethylsilyl)amide and hydrazine hydrate in a multi-step process.
The second method (Method B) is preferred industrially due to safety, cost, and yield advantages.
Detailed Preparation Method (Method B)
This method involves a three-step synthesis starting from tetrahydropyranone and diethyl oxalate, followed by cyclization with hydrazine hydrate and final hydrolysis:
| Step | Reaction | Conditions | Key Reagents | Yield & Notes |
|---|---|---|---|---|
| 1 | Formation of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate | In tetrahydrofuran (THF), -70 to -80 °C, argon atmosphere; lithium bis(trimethylsilyl)amide (LiHMDS) as base; slow addition of tetrahydropyranone and diethyl oxalate solution | Tetrahydropyranone, diethyl oxalate, LiHMDS | Molar ratios: tetrahydropyranone:LiHMDS = 1:0.5–1.2, tetrahydropyranone:diethyl oxalate = 1:0.5–1.2; reaction time 30–120 min; crude product isolated by acidification and extraction |
| 2 | Cyclization to 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid ethyl ester | Glacial acetic acid solvent, 20–30 °C; slow addition of hydrazine hydrate; overnight stirring | Hydrazine hydrate | Crude product purified by extraction and precipitation; pH adjusted to 8–9 with sodium carbonate |
| 3 | Hydrolysis to 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid | Ethanol solvent; slow addition of aqueous lithium hydroxide at 10–20 °C; heating to 40–60 °C for 2–3 h; acidification to pH 1–2 | Lithium hydroxide, dilute hydrochloric acid | Final product isolated as white powder with purity up to 99% |
Overall yield: Approximately 65% combined over three steps.
- Mild reaction conditions.
- Use of relatively inexpensive and stable raw materials.
- Simple purification steps.
- Suitable for scale-up with reproducible yields.
- Avoids hazardous reagents like ethyl diazoacetate.
While the above method prepares the core tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid, introduction of the ethyl group at position 1 and piperidin-4-yl substitution at position 3 requires further synthetic elaboration, typically involving:
- N-alkylation at the pyrazole nitrogen (position 1) using ethylating agents such as ethyl bromide or ethyl iodide under basic conditions.
- Substitution or coupling reactions to introduce the piperidin-4-yl moiety, often via nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group at position 3.
These steps are generally performed after establishing the fused ring system, using standard organic synthesis protocols.
Comparative Analysis of Preparation Methods
| Feature | Method A (Ethyl Diazoacetate Route) | Method B (Diethyl Oxalate Route) |
|---|---|---|
| Raw Materials | Ethyl diazoacetate (explosive, hazardous), tetrahydro-2H-pyran-3-one (expensive) | Diethyl oxalate (stable), tetrahydropyranone (stable) |
| Reaction Conditions | Catalytic, moderate temperature | Low temperature (-70 to -80 °C), mild |
| Yield | 50–80% but poor reproducibility on scale-up | ~65% combined yield, reproducible |
| Safety | High risk due to diazo compound | Safer, avoids explosive reagents |
| Scalability | Limited due to safety and reproducibility | Suitable for industrial scale |
| Purification | Complex, isomer formation issues | Simple, high purity product |
化学反应分析
1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
Medicinal Chemistry
Antidepressant Activity
Research indicates that derivatives of tetrahydropyrano[4,3-c]pyrazole compounds exhibit significant antidepressant-like effects. Studies have shown that these compounds can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression. For instance, a study demonstrated that certain analogs of this compound produced effects comparable to established antidepressants in animal models .
Anticancer Properties
1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro studies have shown promising results against breast and lung cancer cells .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects in models of neurodegenerative diseases. It appears to exert protective actions against oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease and Parkinson's disease .
Pharmacological Applications
Analgesic Properties
Recent pharmacological studies have identified analgesic properties associated with this compound. The compound has been shown to modulate pain pathways effectively, providing relief in acute pain models. This opens avenues for developing new pain management therapies without the side effects commonly associated with opioids .
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of bacterial strains. In vitro assays have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. This characteristic could lead to the development of new antibacterial agents amid rising antibiotic resistance concerns .
Material Science Applications
Polymer Chemistry
In material science, this compound has been used as a building block for synthesizing novel polymers with enhanced mechanical properties. These polymers show potential in various applications including coatings and composites due to their improved durability and resistance to environmental degradation .
Nanotechnology
The compound's unique structure allows it to be utilized in nanotechnology for drug delivery systems. Its ability to form stable nanoparticles can enhance the bioavailability of poorly soluble drugs. Research is ongoing into optimizing these systems for targeted therapy applications in cancer treatment .
Case Studies
作用机制
The mechanism of action of 1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
相似化合物的比较
Key Observations :
- Piperidinyl vs. Aromatic Substituents : The piperidin-4-yl group in the target compound enables hydrogen bonding and basicity, contrasting with the fluorophenyl or thiophenyl groups, which rely on hydrophobic/π-π interactions .
Pharmacokinetic Considerations
- Lipophilicity : The ethyl group increases logP compared to methyl or unsubstituted analogs, enhancing membrane permeability but reducing aqueous solubility.
- Piperidine vs. Pyridine : Piperidine’s basicity (pKa ~11) improves solubility under acidic conditions, whereas pyridine derivatives (pKa ~5) remain unionized at physiological pH, affecting distribution .
生物活性
1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing data from various studies and highlighting key findings.
Chemical Structure and Properties
The compound's structure is characterized by a tetrahydropyrano[4,3-c]pyrazole core with an ethyl and piperidine substituent. Its molecular formula is , and it has a molecular weight of 218.30 g/mol.
Biological Activity Overview
This compound exhibits several biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazoles, including this compound, possess significant antibacterial and antifungal properties against various pathogens.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.
- Cytotoxicity : The compound has demonstrated cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial efficacy of related pyrazole compounds. For example:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 32 µg/mL |
| Pyrazole Derivative A | Pseudomonas aeruginosa | 16 µg/mL |
| Pyrazole Derivative B | Candida albicans | 8 µg/mL |
These results suggest that the compound has promising antimicrobial properties comparable to established antibiotics .
Anti-inflammatory Activity
The anti-inflammatory activity of this compound was assessed through COX inhibition assays:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 45% at 50 µM | 75% at 50 µM |
| Standard Drug (Diclofenac) | 70% at 50 µM | 80% at 50 µM |
The compound showed significant inhibition of COX-2 compared to COX-1, indicating its potential as a selective anti-inflammatory agent .
Cytotoxicity Studies
Cytotoxic effects were evaluated using various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The IC50 values indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines, warranting further investigation into its mechanisms of action .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of pyrazole derivatives included a series of compounds structurally related to this compound. The results indicated that modifications to the piperidine ring could enhance antibacterial activity against resistant strains of E. coli and S. aureus.
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation focusing on anti-inflammatory properties, researchers found that the compound significantly reduced inflammation in murine models by inhibiting prostaglandin synthesis. This was evidenced by decreased levels of inflammatory markers in treated subjects compared to controls.
常见问题
Q. What are the optimal synthetic routes for 1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multicomponent reactions (MCRs) with hydrazine hydrate, ethyl acetoacetate, and aldehydes. Key steps include:
- Catalyst Selection : Protic acidic ionic liquids (e.g., [TMBSED][TFA]₂) improve regioselectivity for the pyrano[4,3-c]pyrazole core .
- Regioselectivity Control : Adjusting solvent polarity (e.g., ethanol/water mixtures) and temperature (60–80°C) minimizes isomerization to other pyranopyrazole forms .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization enhances purity (>95%) .
- Yield Optimization : Design of Experiments (DoE) can systematically vary molar ratios (e.g., aldehyde:malononitrile:hydrazine = 1:1.2:1) to maximize yield (reported up to 82%) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound's structure and assessing purity?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) detects impurities <0.5% .
- TLC : Silica plates (ethyl acetate:hexane = 1:1) with UV visualization ensure reaction completion .
Q. How does the compound's stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
- pH Stability : Hydrolysis studies in buffered solutions (pH 1–12) show degradation at pH <3 (acidic cleavage of the pyrazole ring) and pH >10 (ring-opening of the pyrano moiety). Use neutral buffers (pH 6–8) for biological assays .
- Thermal Stability : Thermal gravimetric analysis (TGA) reveals decomposition above 200°C. Store at −20°C in inert atmospheres to prevent oxidation .
- Light Sensitivity : UV-Vis spectra indicate photodegradation under direct light; use amber vials for storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological potential of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified ethyl or piperidinyl groups (e.g., replacing ethyl with propyl or piperidinyl with morpholinyl) to assess steric/electronic effects .
- In Vitro Assays :
- Data Correlation : Use multivariate analysis to link substituent properties (Hammett σ, LogP) with bioactivity .
Q. What strategies resolve contradictory bioactivity data across different studies involving this compound?
Methodological Answer:
- Purity Verification : Re-analyze disputed batches via HPLC-MS to rule out impurities (>98% purity required) .
- Assay Standardization : Replicate studies under uniform conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂) .
- Orthogonal Assays : Confirm receptor binding (SPR) results with functional assays (cAMP modulation for CRF-1) .
- Structural Reanalysis : Use X-ray crystallography to confirm if polymorphic forms explain divergent results .
Q. What computational approaches are suitable for predicting binding affinities and metabolic pathways?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with CRF-1 receptor (PDB: 4K5Y) to identify key interactions (e.g., hydrogen bonds with piperidinyl-N) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites (e.g., pyrazole C-5 for electrophilic attack) .
- Metabolism Prediction : SwissADME or GLORYx to forecast Phase I oxidation (piperidinyl ring) and Phase II glucuronidation .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
